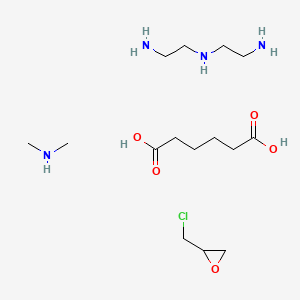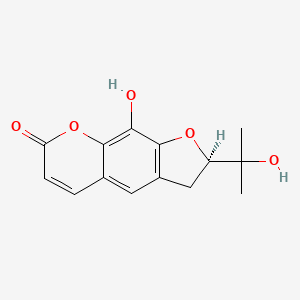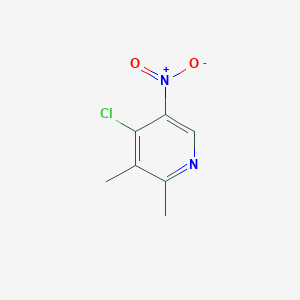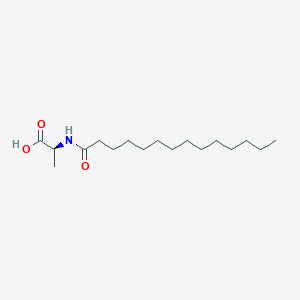
N-Tetradecanoyl-L-alanine
Vue d'ensemble
Description
N-Tetradecanoyl-L-alanine is a derivative of the amino acid L-alanine, where a tetradecanoyl (a fourteen-carbon fatty acyl group) is attached to the nitrogen atom of the alanine. This modification significantly alters the physical and chemical properties of the amino acid, making it an interesting subject for various chemical and biochemical studies. Although the provided papers do not directly discuss N-Tetradecanoyl-L-alanine, they do provide insights into the behavior of L-alanine in different chemical contexts, which can be extrapolated to understand the properties of its derivatives.
Synthesis Analysis
The papers provided do not specifically address the synthesis of N-Tetradecanoyl-L-alanine. However, the synthesis of related compounds can offer insights into potential synthetic routes. For example, the reaction of L-alanine with iron nitrate and other reagents leads to the formation of a novel tetranuclear iron(III) complex with L-alanine bridges . This suggests that L-alanine can participate in complex formation reactions, which could be relevant when considering the synthesis of N-Tetradecanoyl-L-alanine by introducing a fatty acyl group to the amino acid under appropriate conditions.
Molecular Structure Analysis
The molecular structure of compounds containing L-alanine can be quite complex, as demonstrated by the tetranuclear iron(III) complex described in the first paper . The presence of L-alanine as a bridging ligand in this complex indicates that the alanine moiety can engage in coordination chemistry, which could affect the overall molecular structure of N-Tetradecanoyl-L-alanine by influencing how the molecule interacts with metal ions or other chemical entities.
Chemical Reactions Analysis
The second paper discusses the self-assembly of naphthalenediimide-tetraphenylethylene conjugates with alanine spacers . The chirality of the alanine affects the self-assembly process, leading to different helical superstructures. This highlights the importance of chirality in the chemical behavior of alanine-containing compounds. For N-Tetradecanoyl-L-alanine, the introduction of a large fatty acyl group could influence its ability to participate in similar self-assembly processes or other chemical reactions.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of N-Tetradecanoyl-L-alanine, they do provide information on the properties of L-alanine in various contexts. For instance, the ability of L-alanine to form supramolecular structures suggests that its derivatives might also possess this capability, potentially leading to unique physical properties such as solubility and aggregation behavior in different solvents. The chirality of L-alanine is also a critical factor in determining the physical properties of its derivatives, as seen in the formation of helical superstructures .
Applications De Recherche Scientifique
Role in Protein Structure and Function
N-Tetradecanoyl-L-alanine has been identified as a key structural component in proteins. For instance, it was found to be the NH2-terminal blocking group of the catalytic subunit of cyclic AMP-dependent protein kinase from bovine cardiac muscle. This discovery highlighted its critical role in protein functionality, especially in significant biological processes like cardiac muscle regulation (Carr et al., 1982).
Application in Biotechnological Processes
N-Tetradecanoyl-L-alanine has applications in microbial fermentation, particularly in enhancing the efficiency of certain biological processes. In the context of L-alanine production, a study demonstrated the use of a thermo-regulated genetic switch to dynamically control the expression of L-alanine dehydrogenase for efficient L-alanine production in Escherichia coli. This research has implications for cost-effective production in the food and pharmaceutical industries (Zhou et al., 2015).
Role in Plant Metabolism
In plant biology, N-Tetradecanoyl-L-alanine plays a role in alanine metabolism under hypoxic conditions. A study on soybean (Glycine max) showed that alanine levels increased significantly in roots and xylem sap during hypoxia, implicating N-Tetradecanoyl-L-alanine in the plant's response to low oxygen environments. This finding is crucial for understanding plant adaptation to environmental stresses (Sousa & Sodek, 2003).
Surface Properties and Micellization Behavior
The surface properties and micellization behavior of N-Tetradecanoyl-L-alanine have been studied, particularly in the context of amino acid-based surfactants. Research showed that its structural features and pH of the system influenced its solution behavior and micellar self-assembly. This has implications for understanding and manipulating the behavior of such compounds in various industrial applications (Shah et al., 2019).
Organogel Formation
N-Tetradecanoyl-L-alanine is also significant in the study of organogels. Research on organogels formed by N-benzyloxycarbonyl-L-alanine 4-hexadecanoyl-2-nitrophenyl ester, a related compound, provided insights into the gelation process. It revealed the crucial role of intermolecular interactions like hydrogen bonding in gel formation, offering valuable information for the development of new materials and applications in various fields (Hanabusa et al., 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(tetradecanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOBXTLSTUFRRP-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703538 | |
| Record name | N-Tetradecanoyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Tetradecanamidopropanoic acid | |
CAS RN |
71448-29-8 | |
| Record name | N-Tetradecanoyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



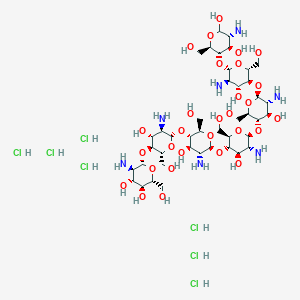
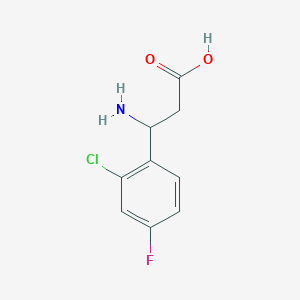

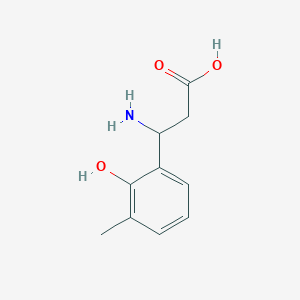
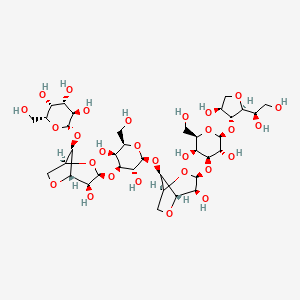
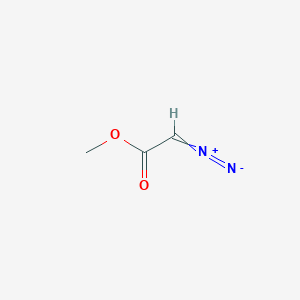
![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)
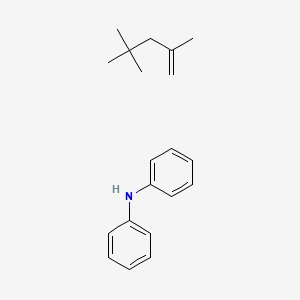
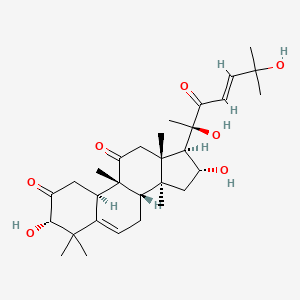
![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)

